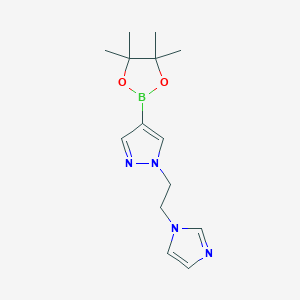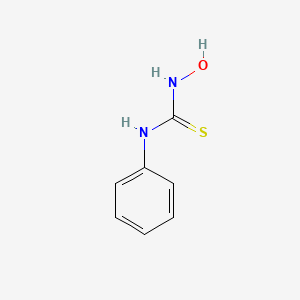![molecular formula C18H14BrNO5 B13995414 7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 78105-16-5](/img/structure/B13995414.png)
7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C18H14BrNO5 This compound is known for its unique structure, which includes a quinoline core, a carboxylic acid group, and a bromophenoxyethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the carboxylic acid group: This can be done through the oxidation of a methyl group attached to the quinoline ring using potassium permanganate or chromium trioxide.
Attachment of the bromophenoxyethoxy group: This step involves the nucleophilic substitution reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol, which is then reacted with the quinoline derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in bacterial cells. The bromophenoxyethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
4-bromophenoxyacetic acid: Similar in structure but lacks the quinoline core.
2-(4-bromophenoxy)benzoic acid: Contains a benzoic acid core instead of a quinoline core.
4-bromoanisole: Contains a methoxy group instead of an ethoxy group.
Uniqueness
7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its combination of a quinoline core with a bromophenoxyethoxy substituent, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various scientific research applications.
特性
CAS番号 |
78105-16-5 |
|---|---|
分子式 |
C18H14BrNO5 |
分子量 |
404.2 g/mol |
IUPAC名 |
7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H14BrNO5/c19-11-1-3-12(4-2-11)24-7-8-25-13-5-6-14-16(9-13)20-10-15(17(14)21)18(22)23/h1-6,9-10H,7-8H2,(H,20,21)(H,22,23) |
InChIキー |
GKSJNZMDNQSZMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCOC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)
![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)

